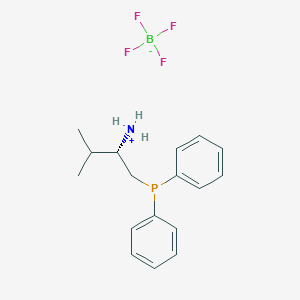
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical transformations, making it valuable in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphine derivatives
科学研究应用
(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine ligand’s chiral nature allows for the selective formation of enantiomerically pure products, making it valuable in asymmetric synthesis.
相似化合物的比较
Similar Compounds
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A commonly used phosphine ligand, but lacks the chiral properties of (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis, but with a different structural framework.
Uniqueness
This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in catalytic reactions. Its ability to form stable complexes with various metal centers makes it versatile and valuable in a wide range of chemical transformations.
属性
分子式 |
C17H23BF4NP |
|---|---|
分子量 |
359.2 g/mol |
IUPAC 名称 |
[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m1./s1 |
InChI 键 |
IKQWXIAAMJQKMS-UNTBIKODSA-O |
手性 SMILES |
[B-](F)(F)(F)F.CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
规范 SMILES |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


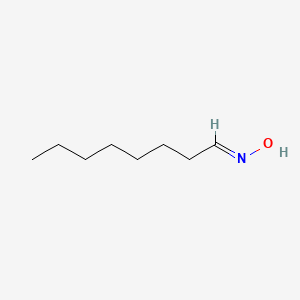
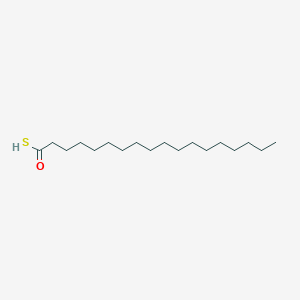

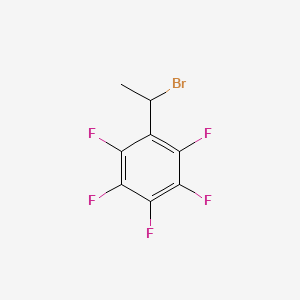
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
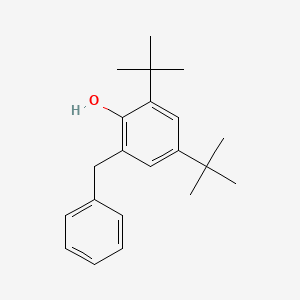

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)


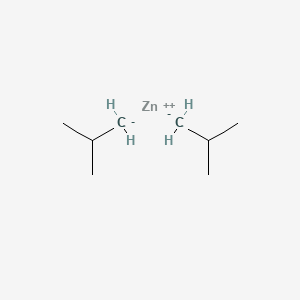
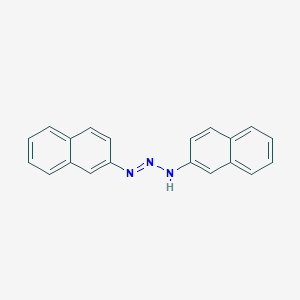
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)

